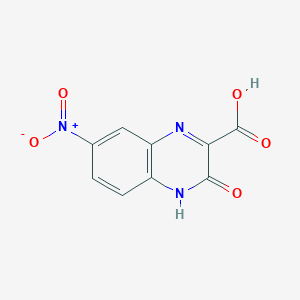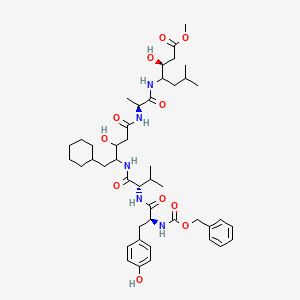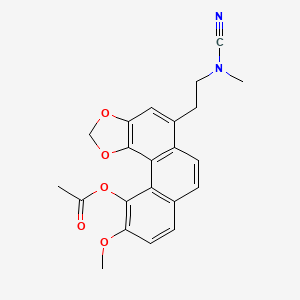![molecular formula C24H38N6O6 B15194511 6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid CAS No. 1325212-97-2](/img/structure/B15194511.png)
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid" is a compound that draws interest due to its unique chemical structure and potential applications. This compound belongs to the class of purine analogs, known for their significant role in biochemical processes, including the inhibition of certain enzymes and participation in various signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be accomplished through a multi-step process:
Purine Synthesis: : The core purine structure is synthesized using a classical synthesis route involving the cyclization of appropriate precursor compounds under controlled conditions.
Side Chain Introduction: : The introduction of the pentan-2-yl and piperidin-1-ylpentyl side chains involves selective alkylation reactions. These reactions are typically carried out using strong bases and specific alkyl halides.
Amidation and Ether Formation: : Finally, the amino group and the ether linkage are introduced through amidation and etherification reactions, respectively, using suitable reagents such as amines and alkoxides.
Industrial Production Methods
For industrial-scale production, the synthesis involves optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity starting materials and reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the amino and piperidinyl groups, leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the compound can result in the removal of oxygen atoms, particularly affecting the purine ring and side chains.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common due to the presence of various reactive groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: : Hydroxylated and keto derivatives of the original compound.
Reduction Products: : Deoxygenated derivatives.
Substitution Products: : Compounds with modified side chains and functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a reagent or catalyst in various organic reactions due to its complex structure and reactivity.
Biology: : Studied for its potential in inhibiting certain enzymes and as a probe in biochemical assays.
Industry: : Used in the synthesis of advanced materials and as an intermediate in the production of complex chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through:
Enzyme Inhibition: : It inhibits key enzymes by binding to their active sites, thus blocking substrate access.
Signaling Pathways: : It participates in cellular signaling pathways, altering the activities of various signaling molecules and influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
6-amino-2-(pentan-2-yl)oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Uniqueness
The presence of the (2S)-pentan-2-yl group in the compound provides stereochemical complexity, which might enhance its binding affinity to certain molecular targets.
The combination of the purine core with piperidinyl and pentanyl groups creates a distinct profile of chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
1325212-97-2 |
|---|---|
Fórmula molecular |
C24H38N6O6 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
Clave InChI |
MWVXFHFYGZBEBN-DASCVMRKSA-N |
SMILES isomérico |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


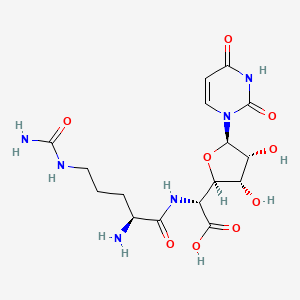
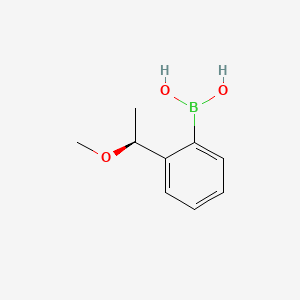

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
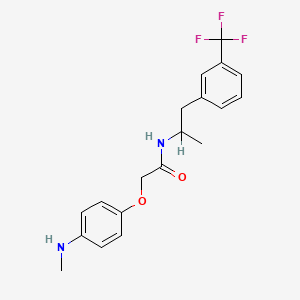


![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



